3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide
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Overview
Description
3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including drug discovery and materials science. The bicyclo[1.1.1]pentane core is highly strained, which imparts unique chemical properties to the compounds containing this motif .
Preparation Methods
The synthesis of 3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of a bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane . Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diazo compounds, chiral dirhodium catalysts, and alkyl iodides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, enantioselective C–H functionalization can produce chiral substituted bicyclo[1.1.1]pentanes .
Scientific Research Applications
This compound has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it serves as a bioisostere for phenyl, tert-butyl, and alkyne functional groups, altering the pharmacokinetic properties of drugs . Additionally, it is used in materials science for the development of molecular rods, liquid crystals, and metal–organic frameworks .
Mechanism of Action
The mechanism of action of 3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds by increasing their saturation level and three-dimensionality . This interaction can affect various molecular pathways, depending on the specific application and target.
Comparison with Similar Compounds
3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide is unique due to its bicyclo[1.1.1]pentane core. Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as bicyclo[1.1.1]pentylamine and dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . These compounds share the highly strained bicyclo[1.1.1]pentane motif but differ in their functional groups and specific applications.
Properties
CAS No. |
2377035-80-6 |
---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.3 |
Purity |
95 |
Origin of Product |
United States |
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